![molecular formula C10H14BrFN4 B2925357 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine CAS No. 2009586-55-2](/img/structure/B2925357.png)
5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is a chemical compound with the empirical formula C8H11BrN4 . It is a halogenated heterocycle . The compound is usually sold in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrc1cnc(nc1)N2CCNCC2
. This notation provides a way to describe the structure of a chemical compound in a textual format. Physical And Chemical Properties Analysis
The molecular weight of this compound is 243.10 g/mol . It has a melting point of over 300°C . The compound is usually sold in solid form .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit butyrylcholinesterase (buche) , suggesting that this compound may also interact with cholinergic receptors.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
If it does indeed inhibit buche as suggested, it could impact cholinergic signaling pathways .
Result of Action
If it acts as a buche inhibitor, it could potentially increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine in lab experiments is its unique properties. It has been shown to have anti-inflammatory and anticancer properties, making it a useful tool compound for studying various biological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to interpret experimental results. Additionally, it may have off-target effects, which can complicate experimental results.
Future Directions
There are several future directions for the use of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine in scientific research. One direction is to further investigate its mechanism of action and identify its targets in various biological systems. Additionally, it could be used in the development of new drugs for the treatment of inflammatory diseases and cancer. It could also be used in the development of new neuroprotective agents for the treatment of ischemic brain injury.
Conclusion
In conclusion, this compound is a unique chemical compound that has many applications in scientific research. It has anti-inflammatory and anticancer properties and can inhibit the production of pro-inflammatory cytokines. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various biological processes. While it has some limitations in lab experiments, it is a useful tool compound for studying various biological processes. There are several future directions for the use of this compound in scientific research, including further investigation of its mechanism of action and the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine involves the reaction of 2-bromo-5-nitropyrimidine with 1-(2-fluoroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 80-85°C for several hours, and the resulting product is purified through recrystallization.
Scientific Research Applications
5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is widely used in scientific research for its unique properties. It is commonly used as a tool compound to study the effects of pyrimidine derivatives on various biological systems. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticancer properties and can inhibit the proliferation of cancer cells.
Safety and Hazards
This compound is classified as an irritant . It has a hazard classification of Acute Tox. 4 Oral . Safety precautions should be taken when handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrFN4/c11-9-7-13-10(14-8-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOMMTWSCXLXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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